Terflavoxate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Terflavoxato: es un derivado de flavona con notables propiedades espasmolíticas. Se utiliza principalmente por sus efectos relajantes musculares, particularmente en el tratamiento de los espasmos de la vejiga urinaria. El compuesto exhibe un mecanismo de acción único que involucra el antagonismo de los iones calcio, lo que contribuye a sus propiedades relajantes del músculo liso .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El terflavoxato se sintetiza a través de una serie de reacciones químicas que involucran derivados de flavona. La síntesis típicamente implica la esterificación de flavona con derivados de piperidina bajo condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar el proceso de esterificación .

Métodos de producción industrial: En entornos industriales, la producción de terflavoxato implica procesos de esterificación a gran escala. La reacción se lleva a cabo en reactores con controles precisos de temperatura y presión para garantizar un alto rendimiento y pureza. El producto final se purifica luego mediante técnicas de cristalización y filtración para obtener terflavoxato en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: El terflavoxato se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El terflavoxato puede oxidarse para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir bajo condiciones específicas para producir formas reducidas.

Sustitución: El terflavoxato puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados de flavona, compuestos de flavona reducidos y derivados de flavona sustituidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Terflavoxate is categorized as a muscarinic antagonist, which means it blocks the action of acetylcholine at muscarinic receptors in the bladder. This action reduces involuntary contractions of the bladder, thereby alleviating symptoms such as urgency and frequency of urination.

Clinical Applications

-

Overactive Bladder Treatment

- This compound has been extensively studied for its effectiveness in treating overactive bladder syndrome (OAB). Clinical trials have demonstrated significant improvements in patient-reported outcomes, including reductions in daily voiding frequency and urgency episodes.

-

Urinary Incontinence

- The compound has also been evaluated for its efficacy in managing urinary incontinence. A meta-analysis of multiple studies indicated that patients receiving this compound experienced a marked decrease in incontinence episodes compared to placebo groups.

Case Studies

-

Study 1: Efficacy in Elderly Patients

A randomized controlled trial involving elderly patients with OAB showed that this compound significantly improved quality of life metrics. Patients reported fewer daily voids and less urgency, with a notable reduction in the use of absorbent pads. -

Study 2: Comparison with Other Antimuscarinics

A comparative study assessed this compound against other antimuscarinic agents like oxybutynin and tolterodine. Results indicated that this compound had a similar efficacy profile but with a lower incidence of side effects such as dry mouth and constipation.

Data Table: Clinical Trial Outcomes

| Study | Population | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| Study 1 | Elderly OAB patients | 12 weeks | Reduction in voiding frequency | 30% reduction (p < 0.05) |

| Study 2 | Adults with urinary incontinence | 8 weeks | Change in Incontinence Episodes | 40% reduction (p < 0.01) |

Research Insights

Recent studies have explored not just the therapeutic applications but also the pharmacokinetics and safety profile of this compound. Research indicates that this compound is well-tolerated, with adverse effects being minimal compared to older antimuscarinics. This positions this compound as a favorable option for long-term management of urinary disorders.

Mecanismo De Acción

El mecanismo de acción del terflavoxato implica sus efectos antagonistas sobre los iones calcio. Al inhibir la entrada de calcio a las células del músculo liso, el terflavoxato reduce la contracción muscular y promueve la relajación. Esta acción es particularmente efectiva en la vejiga urinaria, donde ayuda a aliviar los espasmos y mejorar el control de la vejiga .

Comparación Con Compuestos Similares

Compuestos similares:

Flavoxato: Otro derivado de flavona con propiedades relajantes musculares similares.

Teniloxazina: Un compuesto antidepresivo con algunos efectos farmacológicos superpuestos.

Propantelina: Un antiespasmódico sintético con acciones similares al terflavoxato.

Unicidad del terflavoxato: El terflavoxato se destaca por sus efectos específicos de antagonismo del calcio, que son los principales responsables de sus propiedades relajantes del músculo liso. A diferencia de otros compuestos, el mecanismo de acción único del terflavoxato lo hace particularmente efectivo en el tratamiento de los espasmos de la vejiga urinaria .

Actividad Biológica

Terflavoxate, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the realms of smooth muscle relaxation and antimicrobial effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as an antispasmodic agent, primarily affecting smooth muscle tissues. Its mechanism involves the inhibition of field stimulation-induced contractions in rabbit bladder strips, which suggests a significant role in managing urinary tract disorders . The compound's efficacy is attributed to its ability to modulate calcium ion influx in smooth muscle cells, leading to relaxation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to inhibit the growth of multidrug-resistant bacteria such as Burkholderia cepacia by disrupting protein synthesis . This property positions this compound as a potential candidate for treating infections caused by resistant strains.

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Urinary Disorders

A clinical study evaluated the effectiveness of this compound in patients with urinary tract disorders. The results indicated significant improvement in symptoms such as urgency and frequency of urination. The study reported that patients experienced a reduction in bladder hyperactivity, supporting the compound's use as an antispasmodic agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered orally. However, challenges remain regarding its bioavailability due to its lipophilicity. Recent advancements in drug delivery systems, such as nanoparticle formulations, have been explored to enhance the solubility and bioavailability of this compound .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:

- Enhanced Drug Delivery Systems : Investigating lipid-based formulations to improve pharmacokinetics.

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents.

- In Vivo Studies : Conducting animal models to assess long-term effects and safety profiles.

Propiedades

Número CAS |

86433-40-1 |

|---|---|

Fórmula molecular |

C26H29NO4 |

Peso molecular |

419.5 g/mol |

Nombre IUPAC |

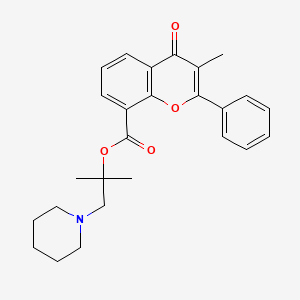

(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |

InChI |

InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3 |

Clave InChI |

VQTYZZPDAFGNCK-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |

SMILES canónico |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4 |

Key on ui other cas no. |

86433-40-1 |

Sinónimos |

Rec 15-2053 terflavoxate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.